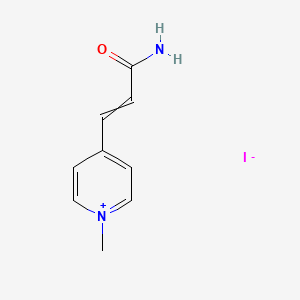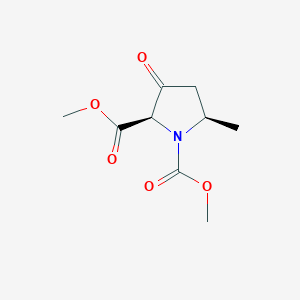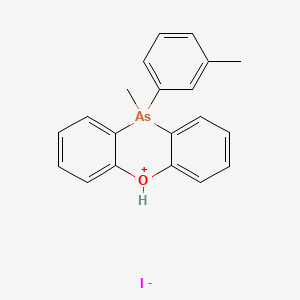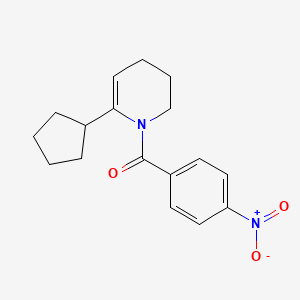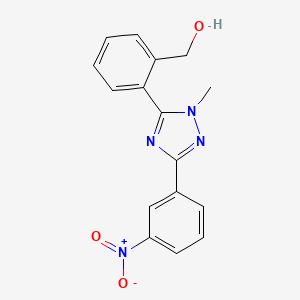
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol is a complex organic compound that features a triazole ring, a nitrophenyl group, and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the nitrophenyl group and finally the attachment of the phenylmethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, including the use of high-efficiency catalysts and environmentally friendly solvents, is essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)ketone.
Reduction: Formation of (2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mécanisme D'action
The mechanism of action of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-(1-Methyl-3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a chloro group instead of a nitro group.
(2-(1-Methyl-3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol imparts unique redox properties and potential biological activities that distinguish it from its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
61610-57-9 |
|---|---|
Formule moléculaire |
C16H14N4O3 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
[2-[2-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]phenyl]methanol |
InChI |
InChI=1S/C16H14N4O3/c1-19-16(14-8-3-2-5-12(14)10-21)17-15(18-19)11-6-4-7-13(9-11)20(22)23/h2-9,21H,10H2,1H3 |
Clé InChI |
ZUUVHFXEFLVOJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


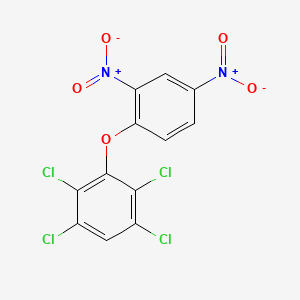
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
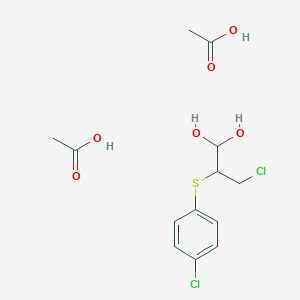
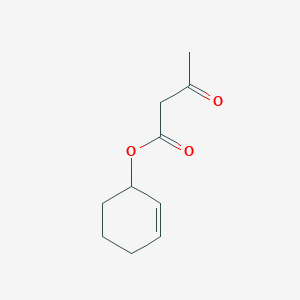
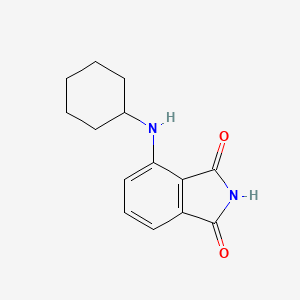
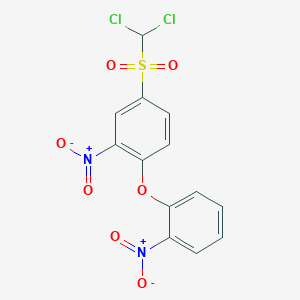
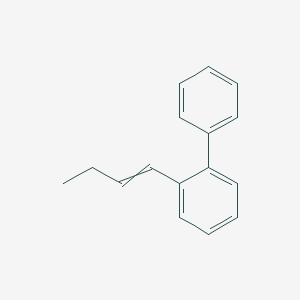
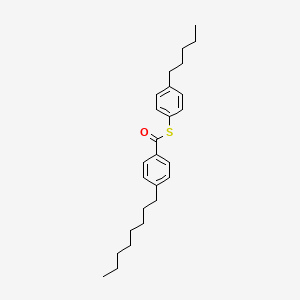

![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
